molecular formula C16H14BrNO B2817374 2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole CAS No. 939893-27-3

2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole

Cat. No.: B2817374
CAS No.: 939893-27-3
M. Wt: 316.198
InChI Key: UQURVZFEZRYKFY-UHFFFAOYSA-N
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Description

2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromobenzyl group and a phenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole typically involves the reaction of 2-bromobenzyl bromide with phenylhydroxylamine in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted isoxazoles with various functional groups.

    Oxidation Reactions: Products include oxides and hydroxyl derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobenzyl alcohol
  • 2-Bromobenzyl chloride
  • 2-Bromobenzyl bromide

Uniqueness

2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole is unique due to the presence of both a bromobenzyl group and a phenyl group attached to the isoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(2-bromophenyl)methyl]-5-phenyl-5H-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c17-15-9-5-4-8-14(15)12-18-11-10-16(19-18)13-6-2-1-3-7-13/h1-11,16H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQURVZFEZRYKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=CN(O2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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